molecular formula C23H26N4O3S B3018901 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-85-4

5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B3018901
CAS RN: 899747-85-4
M. Wt: 438.55
InChI Key: ICLXMMPNLIJRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activities

  • Bacterial Dihydrofolate Reductase Inhibition : Certain pyrimidines, similar in structure to the compound , show high inhibition of Escherichia coli dihydrofolate reductase, indicating potential as antibacterial agents. These compounds also exhibit selectivity for bacterial enzymes over human ones, suggesting their use in targeted therapies (Johnson et al., 1989).
  • Antimicrobial Agents Synthesis : Novel compounds synthesized using derivatives of visnagenone and khellinone showed promising results as antimicrobial agents, with some showing high cyclooxygenase-2 (COX-2) inhibition, suggesting their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antiviral and Antifungal Applications

  • Antiviral Activity : Imide derivatives of certain compounds exhibited significant antiviral action against herpes simplex virus type 2 (HSV-2), showing more potent effects than some existing antiviral drugs (Gancedo et al., 2005).
  • Antifungal and Broad-spectrum Antimicrobial Activity : Several newly synthesized compounds, including thiazolidin-4-ones and pyrimidine derivatives, displayed broad-spectrum antimicrobial activity, including against fungal strains, indicating their potential as antifungal agents (Desai et al., 2013).

Anticancer Potential

  • Anti-Prostate Cancer Agents : Certain pyrazoloquinazolinones and pyrimidocarbazole derivatives have been evaluated as potential anti-prostate cancer agents. They have also been tested as inhibitors of Pim-1 kinase, a protein involved in cancer progression (Mohareb et al., 2017).

Cardiovascular Effects

  • α1-Adrenoceptor Antagonistic Activity : Some pyrimidines, including compounds structurally related to the query compound, have shown α1-adrenoreceptor antagonistic activity, suggesting potential applications in treating conditions like hypertension (Chhabria et al., 2002).

Chemical Synthesis and Environmental Impact

  • Microwave-Assisted Synthesis : The use of microwave-assisted synthesis for producing spiro derivatives of pyrido[4,3-d]pyrimidine showed improved yields, reduced reaction times, and less environmental impact, indicating an efficient method for synthesizing such compounds (Faty et al., 2015).

Mechanism of Action

  • Antioomycete Activity : The compound exhibits potent antioomycete activity against the phytopathogen Pythium recalcitrans. In vitro studies revealed an EC{50}~ value of 14 μM, surpassing that of the commercial fungicide hymexazol (37.7 μM) .
  • Mode of Action : The disruption of biological membrane systems in P. recalcitrans is suggested as the mode of action. This conclusion is based on physiological, biochemical, ultrastructural, and lipidomics analyses .

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-4-8-16-13-24-21-19(22(29)26(3)23(30)25(21)2)20(16)31-14-18(28)27-12-7-10-15-9-5-6-11-17(15)27/h5-6,9,11,13H,4,7-8,10,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLXMMPNLIJRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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